molecular formula C14H9F3O4 B6241998 2-[4-(trifluoromethoxy)phenoxy]benzoic acid CAS No. 402714-66-3

2-[4-(trifluoromethoxy)phenoxy]benzoic acid

Cat. No.: B6241998
CAS No.: 402714-66-3
M. Wt: 298.21 g/mol
InChI Key: WWIAFRQXYFNAQU-UHFFFAOYSA-N
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Description

2-[4-(trifluoromethoxy)phenoxy]benzoic acid is an organic compound with the molecular formula C14H9F3O4. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxybenzoic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid typically involves the reaction of 4-(trifluoromethoxy)phenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)phenoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[4-(trifluoromethoxy)phenoxy]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(trifluoromethoxy)phenoxy]benzoic acid is unique due to the presence of both the trifluoromethoxy and phenoxy groups, which confer distinct chemical properties. These properties include increased stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

402714-66-3

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]benzoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)

InChI Key

WWIAFRQXYFNAQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)OC(F)(F)F

Purity

95

Origin of Product

United States

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